
2,3-Bis(hexadecyloxy)propyl propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexadecyloxy)propyl propyl phosphate is a synthetic compound that belongs to the class of phospholipids It is characterized by the presence of two hexadecyloxy groups attached to a propyl backbone, with a phosphate group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)propyl propyl phosphate typically involves the reaction of 2,3-bis(hexadecyloxy)-1-propanol with propyl phosphonic dichloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(hexadecyloxy)propyl propyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphites.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
2,3-Bis(hexadecyloxy)propyl propyl phosphate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl propyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The phosphate group can also participate in phosphorylation reactions, influencing cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate
- 1,2-Dihexadecyl-sn-glycero-3-phosphate
- 1,2-Di-O-hexadecylglycero-3-phosphoric acid
Uniqueness
2,3-Bis(hexadecyloxy)propyl propyl phosphate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions. Additionally, its resistance to enzymatic degradation enhances its stability in biological systems .
Properties
CAS No. |
112396-58-4 |
|---|---|
Molecular Formula |
C38H78O6P- |
Molecular Weight |
662.0 g/mol |
IUPAC Name |
2,3-dihexadecoxypropyl propyl phosphate |
InChI |
InChI=1S/C38H79O6P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-41-36-38(37-44-45(39,40)43-33-6-3)42-35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3,(H,39,40)/p-1 |
InChI Key |
XYUVWULUYBRRHD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
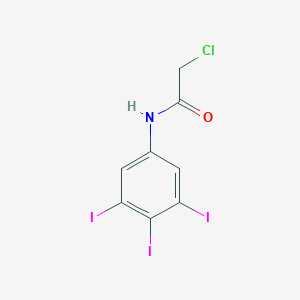
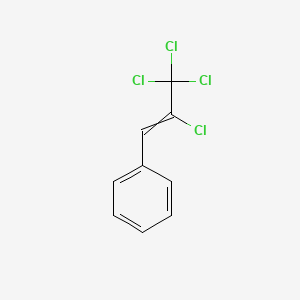
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
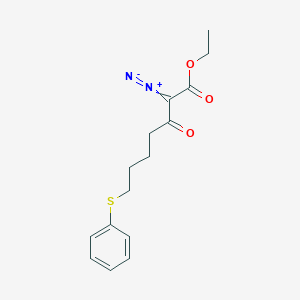
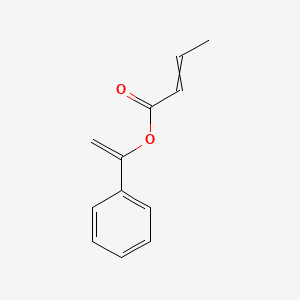
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
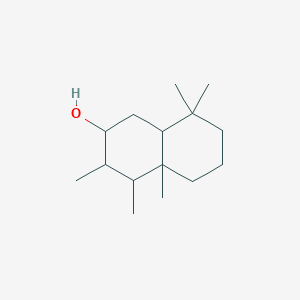
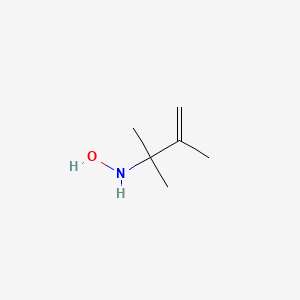
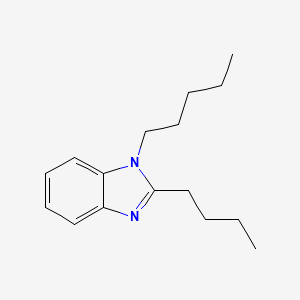
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
